![molecular formula C28H44O7 B12396948 (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

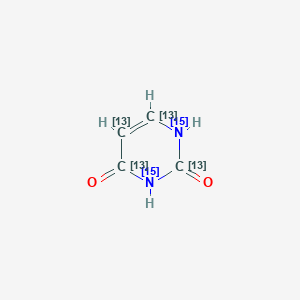

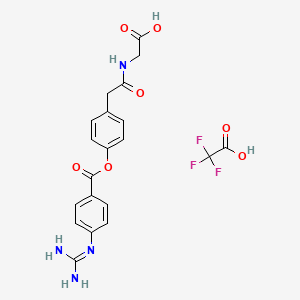

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Polyporoid B is typically isolated from the sclerotium of Polyporus umbellatus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic routes for Polyporoid B are not extensively documented, but its isolation from natural sources remains the primary method of obtaining this compound .

Analyse Chemischer Reaktionen

Polyporoid B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Polyporoid B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von steroidalen Strukturen und Reaktionen verwendet.

Biologie: Polyporoid B wird auf seine Rolle im Pilzstoffwechsel und seine ökologische Bedeutung untersucht.

5. Wirkmechanismus

Polyporoid B entfaltet seine Wirkungen hauptsächlich durch seine entzündungshemmenden Eigenschaften. Es hemmt die durch 12-O-Tetradekanoylphorbol-13-acetat (TPA) induzierte Entzündung in vivo mit einem ID50 von 0,682 μM/Ohr . Die beteiligten molekularen Ziele und Signalwege umfassen die Inhibition von pro-inflammatorischen Zytokinen und Enzymen, die eine entscheidende Rolle bei der Entzündungsreaktion spielen .

Wirkmechanismus

Polyporoid B exerts its effects primarily through its anti-inflammatory properties. It inhibits the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in vivo, with an ID50 of 0.682 μM/ear . The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and enzymes, which play a crucial role in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Polyporoid B ist einzigartig unter den Ecdysteroiden aufgrund seiner spezifischen Ergostan-Typ-Struktur und seiner starken entzündungshemmenden Wirkung. Ähnliche Verbindungen umfassen:

Ecdysteron: Ein weiteres Ecdysteroid mit anabolen und adaptogenen Eigenschaften.

Turkesteron: Bekannt für seine muskelaufbauenden Wirkungen.

Ajugasteron: Zeigt Insektenhäutungshormonaktivität.

Polyporoid B zeichnet sich durch seine spezifische Quelle (Polyporus umbellatus) und seine signifikanten entzündungshemmenden Eigenschaften aus, die bei anderen Ecdysteroiden nicht so stark ausgeprägt sind .

Eigenschaften

Molekularformel |

C28H44O7 |

|---|---|

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H44O7/c1-14-13-35-23(15(14)2)24(32)27(5,33)22-7-9-28(34)17-10-19(29)18-11-20(30)21(31)12-25(18,3)16(17)6-8-26(22,28)4/h10,14-16,18,20-24,30-34H,6-9,11-13H2,1-5H3/t14-,15+,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

HHPPCGSBRMCORM-QTSUHJLRSA-N |

Isomerische SMILES |

C[C@@H]1CO[C@H]([C@H]1C)[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |

Kanonische SMILES |

CC1COC(C1C)C(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

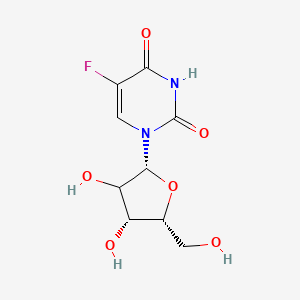

![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)

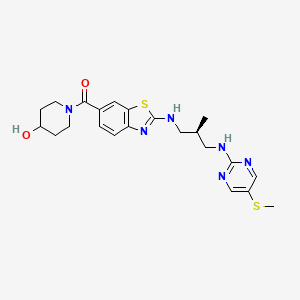

![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)